molecular formula C17H19MgN3O3S B1243161 C34H36MgN6O6S2

C34H36MgN6O6S2

货号: B1243161
分子量: 369.7 g/mol
InChI 键: MQEUGMWHWPYFDD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 奥美拉唑镁的制备涉及奥美拉唑与氢氧化镁的反应。 一种方法包括用氢氧化镁直接处理奥美拉唑,氢氧化镁是一种弱无机碱 另一种方法是将镁粉和甲醇反应生成甲醇镁,然后与奥美拉唑反应生成奥美拉唑镁 .

工业生产方法: 工业生产奥美拉唑镁通常遵循相同的合成路线,但规模更大。 该过程确保最终产品的产率高且纯度高。 产品的稳定性和纯度是工业生产的关键因素,并且优化了方法以最大限度地减少残留的有机溶剂并确保产品的稳定性 .

化学反应分析

Stability Under pH and Temperature Conditions

Esomeprazole magnesium displays pH-dependent stability critical for its pharmaceutical formulation:

ConditionStability ProfileSource
Acidic media (pH < 3) Rapid degradation via sulfoxide bond cleavage, forming sulfenic acid derivatives
Neutral pH (6.8 buffer) Half-life: 19 hours at 25°C; 8 hours at 37°C
Alkaline conditions Stable; no significant degradation observed

This instability in acidic environments necessitates enteric coating to bypass gastric degradation .

Degradation Pathways

Key degradation mechanisms include:

  • Acidic Hydrolysis : Cleavage of the sulfinyl group generates sulfenic acid intermediates and benzimidazole derivatives .

  • Photodegradation : Rapid decomposition under UV light (complete within 3 hours), analogous to omeprazole .

  • Thermal Decomposition : No explicit data, but stability up to 100°C is inferred from handling guidelines .

Incompatible Reactions

Esomeprazole magnesium reacts hazardously with:

  • Strong Oxidizing Agents : Potential exothermic reactions releasing SOₓ gases .

  • Heavy Metal Ions : May form insoluble complexes, altering bioavailability .

Solubility and Solvent Interactions

SolventSolubilityNotes
MethanolSlightly solubleUsed in purification steps
HeptanePractically insolubleAvoided in formulation
DMSO/DMFSolublePreferred for laboratory stock solutions

Data indicate limited aqueous solubility, necessitating alkaline buffers for dissolution .

Analytical Characterization

Key methods for reaction monitoring and purity assessment:

MethodParametersApplication
HPLC (USP) Purospher STAR column, 285 nm detectionQuantifies C₃₄H₃₆MgN₆O₆S₂ (98–102%)
Atomic Absorption 285.2 nm (Mg²⁺ quantification)Confirms stoichiometric Mg content
FTIR Peaks at 1020 cm⁻¹ (sulfoxide), 1600 cm⁻¹Structural verification

These ensure compliance with pharmacopeial standards .

Esomeprazole magnesium’s reactivity is central to its efficacy as a proton pump inhibitor, with careful control of pH, temperature, and solvent conditions essential during synthesis and storage. Ongoing research focuses on stabilizing its sulfinyl moiety against environmental stressors .

生物活性

Esomeprazole magnesium, with the molecular formula C34H36MgN6O6S2, is a proton pump inhibitor (PPI) primarily used to treat gastroesophageal reflux disease (GERD) and other conditions associated with excessive stomach acid production. This article delves into the biological activity of esomeprazole magnesium, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and potential side effects.

1. Pharmacodynamics

Esomeprazole acts by inhibiting the H+/K+ ATPase enzyme system at the secretory surface of the gastric parietal cells. This inhibition leads to a significant decrease in gastric acid secretion. The mechanism of action can be summarized as follows:

  • Proton Pump Inhibition : Esomeprazole binds to the proton pump in the stomach lining, resulting in reduced gastric acid output.
  • Gastrin Levels : Long-term use of esomeprazole has been associated with increased serum gastrin levels, which can lead to gastric endocrine cell hyperplasia over time .

2. Pharmacokinetics

The pharmacokinetics of esomeprazole reveal important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Esomeprazole is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 2 hours.
  • Metabolism : The drug is primarily metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4. Genetic polymorphisms in these enzymes can affect drug metabolism rates in individuals .
  • Excretion : Approximately 80% of an oral dose is excreted as metabolites in urine, with less than 1% of the unchanged drug found in urine .

3. Clinical Efficacy

Esomeprazole has been extensively studied for its effectiveness in various gastrointestinal conditions. Key findings from clinical trials include:

  • GERD Treatment : In clinical studies involving over 2,700 patients, esomeprazole demonstrated superior efficacy in healing erosive esophagitis compared to other PPIs .
  • Gastric Ulcer Healing : Esomeprazole has shown better outcomes in healing gastric ulcers associated with NSAID use compared to ranitidine .
  • Long-term Use Effects : Long-term treatment (up to 12 months) has been shown to maintain efficacy while monitoring for potential side effects such as hypomagnesemia and vitamin B12 deficiency .

4. Side Effects and Considerations

While esomeprazole is generally well-tolerated, it is essential to consider potential side effects:

  • Hypomagnesemia : Chronic use may lead to low magnesium levels, which can cause muscle spasms and arrhythmias.
  • Gastrointestinal Infections : Increased gastric pH can elevate the risk of Clostridium difficile infections and other gastrointestinal infections .
  • Rebound Acid Secretion : Withdrawal from long-term PPI therapy may result in rebound acid hypersecretion, exacerbating symptoms .

5. Case Studies and Research Findings

Numerous studies have highlighted the biological activity of esomeprazole:

Study FocusFindings
Efficacy in GERDSignificant reduction in symptoms and healing of esophagitis compared to placebo .
Long-term Gastric Acid ControlSustained acid suppression with minimal adverse effects over extended periods .
Impact on Gastrin LevelsDose-dependent increase in serum gastrin levels without significant neoplastic changes .

属性

分子式

C17H19MgN3O3S

分子量

369.7 g/mol

InChI

InChI=1S/C17H19N3O3S.Mg/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);

InChI 键

MQEUGMWHWPYFDD-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg]

规范 SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Mg]

Pictograms

Irritant

同义词

H 168 68
H 168-68
H 16868
Magnesium, Omeprazole
Omeprazole
Omeprazole Magnesium
Omeprazole Sodium
Prilosec
Sodium, Omeprazole

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C34H36MgN6O6S2
Reactant of Route 2
Reactant of Route 2
C34H36MgN6O6S2
Reactant of Route 3
Reactant of Route 3
C34H36MgN6O6S2
Reactant of Route 4
C34H36MgN6O6S2
Reactant of Route 5
Reactant of Route 5
C34H36MgN6O6S2
Reactant of Route 6
C34H36MgN6O6S2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。